molecular formula C17H21N3O B7474095 4-(4-Cyclopentylpiperazine-1-carbonyl)benzonitrile

4-(4-Cyclopentylpiperazine-1-carbonyl)benzonitrile

Cat. No. B7474095
M. Wt: 283.37 g/mol
InChI Key: KDQPYKHMMZFSAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Cyclopentylpiperazine-1-carbonyl)benzonitrile, also known as CP-122,288, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has been studied extensively for its pharmacological properties.

Mechanism of Action

The mechanism of action of 4-(4-Cyclopentylpiperazine-1-carbonyl)benzonitrile is based on its ability to modulate the activity of serotonin receptors in the brain. Specifically, it acts as a partial agonist of the 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. By binding to this receptor, 4-(4-Cyclopentylpiperazine-1-carbonyl)benzonitrile can increase the activity of serotonin in the brain, leading to anxiolytic and antidepressant effects. Additionally, 4-(4-Cyclopentylpiperazine-1-carbonyl)benzonitrile has been shown to have an inhibitory effect on the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
4-(4-Cyclopentylpiperazine-1-carbonyl)benzonitrile has been shown to have various biochemical and physiological effects, depending on the dose and duration of treatment. In animal studies, it has been shown to increase the levels of serotonin and dopamine in the brain, leading to anxiolytic and antidepressant effects. It has also been shown to reduce the levels of stress hormones, such as cortisol and corticotropin-releasing hormone. In cancer cells, 4-(4-Cyclopentylpiperazine-1-carbonyl)benzonitrile has been shown to induce cell cycle arrest and apoptosis by activating the p53 pathway and inhibiting the activity of cyclin-dependent kinases.

Advantages and Limitations for Lab Experiments

4-(4-Cyclopentylpiperazine-1-carbonyl)benzonitrile has several advantages for lab experiments, such as its high potency and selectivity for the 5-HT1A receptor, its ability to cross the blood-brain barrier, and its low toxicity. However, it also has some limitations, such as its relatively short half-life and its potential for inducing tolerance and dependence with long-term use.

Future Directions

4-(4-Cyclopentylpiperazine-1-carbonyl)benzonitrile has several potential future directions for scientific research, such as:
1. Studying its potential use in the treatment of other mental disorders, such as bipolar disorder and post-traumatic stress disorder.
2. Investigating its mechanism of action in more detail, such as its interaction with other neurotransmitter systems and signaling pathways.
3. Developing new derivatives of 4-(4-Cyclopentylpiperazine-1-carbonyl)benzonitrile with improved pharmacological properties, such as longer half-life and higher selectivity for specific receptors.
4. Studying its potential use in combination with other drugs or therapies for the treatment of cancer.
5. Investigating its potential use in the treatment of other diseases, such as inflammatory bowel disease and chronic pain.
In conclusion, 4-(4-Cyclopentylpiperazine-1-carbonyl)benzonitrile is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It has been studied extensively for its pharmacological properties, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research is needed to fully understand the potential of 4-(4-Cyclopentylpiperazine-1-carbonyl)benzonitrile as a therapeutic agent for various diseases.

Synthesis Methods

4-(4-Cyclopentylpiperazine-1-carbonyl)benzonitrile can be synthesized by reacting 4-cyanobenzonitrile with cyclopentylpiperazine in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which is then converted into the final product by further reaction steps. The purity and yield of the product can be improved by optimizing the reaction conditions, such as temperature, pressure, and reaction time.

Scientific Research Applications

4-(4-Cyclopentylpiperazine-1-carbonyl)benzonitrile has been extensively studied for its potential therapeutic applications in various fields, such as neuropharmacology, psychiatry, and oncology. In neuropharmacology, 4-(4-Cyclopentylpiperazine-1-carbonyl)benzonitrile has been shown to have anxiolytic and antidepressant effects by modulating the activity of serotonin receptors in the brain. In psychiatry, it has been studied for its potential use in the treatment of schizophrenia and other mental disorders. In oncology, 4-(4-Cyclopentylpiperazine-1-carbonyl)benzonitrile has been shown to have anticancer properties by inhibiting the growth and proliferation of cancer cells.

properties

IUPAC Name

4-(4-cyclopentylpiperazine-1-carbonyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O/c18-13-14-5-7-15(8-6-14)17(21)20-11-9-19(10-12-20)16-3-1-2-4-16/h5-8,16H,1-4,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDQPYKHMMZFSAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Cyclopentylpiperazine-1-carbonyl)benzonitrile

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